7-(Aminomethyl)-5-chloroquinolin-8-ol
Description
Chemical Structure and Properties 7-(Aminomethyl)-5-chloroquinolin-8-ol (CAS 61627-01-8) is a quinoline derivative with the molecular formula C₁₀H₉ClN₂O (molecular weight: 208.64 g/mol). Its structure features a quinoline core substituted with a chlorine atom at position 5, a hydroxyl group at position 8, and an aminomethyl group (–CH₂NH₂) at position 7 .
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
7-(aminomethyl)-5-chloroquinolin-8-ol |
InChI |
InChI=1S/C10H9ClN2O/c11-8-4-6(5-12)10(14)9-7(8)2-1-3-13-9/h1-4,14H,5,12H2 |
InChI Key |
SQCZWJHTVFDEGE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)CN)Cl |
Canonical SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)CN)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Quinoline Derivatives
Structural and Functional Group Comparisons
The table below highlights key structural differences and biological activities between 7-(Aminomethyl)-5-chloroquinolin-8-ol and related compounds:
Key Research Findings
Antimicrobial Activity
- 7-Bromo-5-chloroquinolin-8-ol demonstrated inhibition zones comparable to standard antibiotics against bacterial strains (e.g., E. coli, S. aureus) .
- Clioquinol showed broad-spectrum antimicrobial activity due to its metal-binding properties .
Anticancer Potential
- 5-Amino-8-hydroxyquinoline exhibited high anticancer activity via zinc ionophore activity, a mechanism likely shared by the aminomethyl derivative .
- 7-Chloroquinolin-8-ol showed moderate anticancer activity, suggesting that chlorine at position 5 and hydroxyl at 8 are critical for this effect .
Reactivity and Solubility
- Halogen substituents (Br, I) increase lipophilicity but reduce aqueous solubility compared to the aminomethyl group .
- The morpholin-4-ylmethyl group in analogs improves membrane permeability, a feature the aminomethyl group may mimic .
Mechanistic Insights and Advantages
The aminomethyl group at position 7 distinguishes 7-(Aminomethyl)-5-chloroquinolin-8-ol from other derivatives:
- Enhanced Solubility : The –CH₂NH₂ group increases polarity, improving solubility in aqueous environments compared to halogenated analogs like 7-bromo or 7-iodo derivatives .
- Metal Chelation: The hydroxyl group at position 8 and the aminomethyl group at 7 enable dual binding sites for metal ions, a feature exploited in antimicrobial and anticancer mechanisms .
- Synergistic Effects: The chlorine at position 5 stabilizes the quinoline ring, while the aminomethyl group at 7 facilitates interactions with biological targets like enzymes or DNA .
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